Tert-butyl (1-acetylazetidin-3-yl)methylcarbamate
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Overview
Description
Tert-butyl (1-acetylazetidin-3-yl)methylcarbamate is a chemical compound with the molecular formula C11H20N2O3 and a molecular weight of 228.29 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an azetidine ring, an acetyl group, and a tert-butyl carbamate moiety .
Preparation Methods
The synthesis of tert-butyl (1-acetylazetidin-3-yl)methylcarbamate involves several steps. One common synthetic route includes the reaction of azetidine with tert-butyl chloroformate and acetyl chloride under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often include optimization of reaction conditions to improve yield and reduce production costs .
Chemical Reactions Analysis
Tert-butyl (1-acetylazetidin-3-yl)methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Tert-butyl (1-acetylazetidin-3-yl)methylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (1-acetylazetidin-3-yl)methylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Tert-butyl (1-acetylazetidin-3-yl)methylcarbamate can be compared with other similar compounds, such as:
Tert-butyl (1-acetylpyrrolidin-3-yl)methylcarbamate: This compound has a similar structure but includes a pyrrolidine ring instead of an azetidine ring.
Tert-butyl (1-acetylpiperidin-3-yl)methylcarbamate: This compound features a piperidine ring, offering different chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[(1-acetylazetidin-3-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-8(14)13-6-9(7-13)5-12-10(15)16-11(2,3)4/h9H,5-7H2,1-4H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTBQLLBLMSVDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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